molecular formula C15H18ClN3 B13733080 1,2-bis(2-methylphenyl)guanidine;hydrochloride CAS No. 41130-39-6

1,2-bis(2-methylphenyl)guanidine;hydrochloride

Cat. No.: B13733080
CAS No.: 41130-39-6
M. Wt: 275.77 g/mol
InChI Key: NGAVOMFJBBCAMN-UHFFFAOYSA-N
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Description

General Overview of Substituted Guanidines in Chemical Research

Substituted guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This guanidinium (B1211019) group is a prominent motif in numerous biologically active compounds and has found diverse applications in medicinal and materials science. nih.govmdpi.com The versatility of substituted guanidines stems from their unique structural and electronic properties, including their strong basicity and ability to form multiple hydrogen bonds. mdpi.comnih.gov

In the realm of chemical research, substituted guanidines are of significant interest for several reasons:

Medicinal Chemistry: The guanidinium group is a key pharmacophore in many drug candidates. mdpi.com Its ability to interact with biological receptors through hydrogen bonding and electrostatic interactions makes it a valuable component in the design of new therapeutic agents. mdpi.com

Organocatalysis: Guanidines and their derivatives are effective organocatalysts for a variety of chemical transformations. mdpi.comjst.go.jp Their basicity allows them to activate substrates and facilitate reactions.

Supramolecular Chemistry: The hydrogen-bonding capabilities of guanidines make them excellent building blocks for the construction of complex supramolecular assemblies and materials. mdpi.com

Combinatorial Chemistry: Efficient methods for the synthesis of diverse libraries of substituted guanidines have been developed, enabling the exploration of their potential in various applications. nih.gov

The synthesis of substituted guanidines can be achieved through various methods, generally involving nucleophilic substitution or addition reactions. researchgate.net The choice of synthetic route depends on the desired substitution pattern and the nature of the starting materials. researchgate.net

Historical Context of N,N'-Di-o-tolylguanidine in Scholarly Literature

Early research likely centered on its synthesis and basic characterization. More recent scholarly articles highlight its use as a tool to probe the function of sigma receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.gov A significant body of research has investigated the behavioral and neurochemical effects of N,N'-Di-o-tolylguanidine in animal models. nih.gov

Significance and Research Trajectories of N,N'-Di-o-tolylguanidine Monohydrochloride in Contemporary Academia

The significance of N,N'-Di-o-tolylguanidine monohydrochloride in modern academic research is primarily linked to its role as a selective ligand for sigma receptors. This property has made it an invaluable tool for neuroscientists and pharmacologists studying the physiological and pathological roles of these receptors.

Current research trajectories involving N,N'-Di-o-tolylguanidine monohydrochloride include:

Neuropharmacology: Investigating the effects of sigma receptor modulation on neurotransmitter systems, particularly the dopaminergic system, to understand its influence on cognitive processes like learning and memory. nih.gov

Drug Discovery: Although not a therapeutic agent itself, N,N'-Di-o-tolylguanidine serves as a reference compound in the development of novel and more selective sigma receptor ligands with potential therapeutic applications for neuropsychiatric disorders. nih.gov

Corrosion Inhibition: Recent studies have explored the potential of N,N'-Di-o-tolylguanidine as a corrosion inhibitor for metals like copper, demonstrating high efficiency in acidic solutions. researcher.life This opens up a new avenue of research for this compound outside of the biological sciences.

Properties

CAS No.

41130-39-6

Molecular Formula

C15H18ClN3

Molecular Weight

275.77 g/mol

IUPAC Name

1,2-bis(2-methylphenyl)guanidine;hydrochloride

InChI

InChI=1S/C15H17N3.ClH/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H3,16,17,18);1H

InChI Key

NGAVOMFJBBCAMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=[NH+]C2=CC=CC=C2C)N.[Cl-]

Related CAS

97-39-2 (Parent)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N,n Di O Tolylguanidine Monohydrochloride

Classical Synthetic Pathways for N,N'-Di-o-tolylguanidine and its Salt Forms

The classical synthesis of N,N'-Di-o-tolylguanidine and its subsequent conversion to the monohydrochloride salt form involves well-established chemical transformations. These methods prioritize efficiency, yield, and purity of the final product.

Guanidine (B92328) Salt Formation and Purification Techniques

The final step in the preparation of the title compound is the formation of the monohydrochloride salt, which often aids in purification and improves the compound's handling and stability. The free base of N,N'-Di-o-tolylguanidine can be dissolved in a suitable protic solvent, such as ethanol (B145695) or isopropanol. Subsequently, treatment with hydrochloric acid, either as a gas or a solution in an anhydrous solvent, leads to the precipitation of N,N'-Di-o-tolylguanidine monohydrochloride.

Purification of the salt is typically achieved through recrystallization. The choice of solvent is critical and is determined by the solubility profile of the compound, aiming for high solubility in the hot solvent and low solubility at cooler temperatures. researchgate.net Ethanol is a commonly employed solvent for the recrystallization of guanidinium (B1211019) salts. vt.edu The crude salt is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly, promoting the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. mnstate.edu

Purification TechniqueDescriptionKey Parameters
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals.Solvent choice, cooling rate, solvent volume.
Filtration Separating the purified solid crystals from the mother liquor containing impurities.Type of filtration (gravity or vacuum), filter medium.
Washing Rinsing the isolated crystals with a small amount of cold, fresh solvent to remove any adhering impurities.Solvent choice, solvent temperature, volume of solvent.
Drying Removing residual solvent from the purified crystals.Temperature, pressure (vacuum), duration.

Precursor Synthesis and Reaction Optimization

The primary precursors for the synthesis of N,N'-Di-o-tolylguanidine are o-toluidine (B26562) and a cyanogen (B1215507) source. A common method involves the reaction of o-toluidine with calcium cyanamide (B42294) (CaCN₂) in the presence of an acid catalyst. orgsyn.orgwikipedia.org The reaction is typically heated to drive it to completion.

Another classical approach utilizes the reaction of o-toluidine with cyanogen chloride (CNCl). This reaction proceeds via the formation of a cyanamide intermediate, which then reacts with a second equivalent of o-toluidine to form the guanidine.

Optimization of these reactions is crucial for maximizing the yield and purity of N,N'-Di-o-tolylguanidine. Key parameters that are often optimized include:

Temperature: The reaction temperature is controlled to ensure a sufficient reaction rate without promoting the formation of side products.

Solvent: The choice of solvent can significantly impact the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. researchgate.net

Stoichiometry of Reactants: Adjusting the molar ratio of o-toluidine to the cyanogen source is important for driving the reaction to completion and minimizing unreacted starting materials.

Catalyst: In some methods, the type and concentration of the acid catalyst are optimized to achieve the best results.

Advanced Synthetic Strategies for N,N'-Di-o-tolylguanidine Analogues

Modern synthetic organic chemistry offers a range of advanced strategies for the synthesis of N,N'-Di-o-tolylguanidine analogues, allowing for greater diversity and precision in molecular design.

Exploration of Diverse Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org This methodology can be adapted for the synthesis of N,N'-diarylguanidines by coupling an aryl halide or triflate with a suitable guanidine precursor or by a stepwise approach involving the arylation of a cyanamide followed by reaction with an amine. The use of specific phosphine (B1218219) ligands is crucial for the efficiency of these reactions. rsc.org

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used as coupling reagents in organic synthesis. interchim.frthieme-connect.depeptide.compeptide.com They can facilitate the formation of the guanidine linkage by activating a suitable precursor, such as a thiourea, for reaction with an amine.

Stereoselective Synthesis Considerations

While N,N'-Di-o-tolylguanidine itself is not chiral, the development of chiral guanidine catalysts is a significant area of research in asymmetric synthesis. x-mol.netrsc.orgresearchgate.netrsc.org These chiral guanidines are often synthesized from chiral amines or by employing chiral auxiliaries. The principles of stereoselective synthesis can be applied to create chiral analogues of DTG, which could have interesting pharmacological properties or applications as catalysts in asymmetric reactions. The synthesis of such analogues would typically involve the use of enantiomerically pure starting materials or chiral catalysts to control the stereochemical outcome of the reaction.

Derivatization for Specific Research Applications

The derivatization of N,N'-Di-o-tolylguanidine is a key strategy for developing tools to probe its biological targets and for structure-activity relationship (SAR) studies. nih.govnih.gov

One important application is the synthesis of radiolabeled analogues. moravek.comnih.gov Introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the DTG molecule allows for its use in radioligand binding assays to study its interaction with sigma receptors and other potential binding sites. The synthesis of such derivatives requires specialized techniques and handling of radioactive materials.

Another advanced application is the development of photoaffinity probes . nih.govmdpi.comnih.govdntb.gov.uauniversiteitleiden.nl These probes are designed to bind to their target protein and then, upon irradiation with UV light, form a covalent bond. This allows for the identification and characterization of the binding proteins. A photoaffinity label typically consists of the DTG core for binding, a photoreactive group (e.g., an aryl azide (B81097) or a benzophenone), and often a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and isolation of the labeled protein.

Synthesis of Radiolabeled N,N'-Di-o-tolylguanidine Derivatives

The synthesis of radiolabeled derivatives of N,N'-Di-o-tolylguanidine (DTG) is crucial for its use in radioligand binding assays and in vivo imaging techniques such as Positron Emission Tomography (PET). These methods allow for the quantitative study of its binding to sigma receptors. The primary isotopes used for this purpose are tritium (³H) and carbon-11 (B1219553) (¹¹C).

Tritium Labeling:

A tritiated form of DTG, specifically 1,3-di(2-[5-³H]tolyl)guanidine ([³H]DTG), has been synthesized for use in receptor binding studies. pnas.orgresearchgate.net The synthesis involves a catalytic reduction of a dibrominated precursor, 1,3-di(5-bromo-2-tolyl)guanidine, with tritium gas. pnas.org

The precursor, 1,3-di(5-bromo-2-tolyl)guanidine, is prepared by reacting 5-bromo-2-methylaniline (B1273131) with cyanogen bromide. pnas.org This is followed by catalytic halogen-tritium replacement using tritium gas in the presence of a palladium catalyst. The resulting [³H]DTG is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). pnas.org This method yields a ligand with high specific activity, suitable for sensitive radioligand binding assays.

Carbon-11 Labeling:

For in vivo imaging with PET, derivatives of DTG are often labeled with the short-lived positron-emitting isotope carbon-11 (t½ = 20.4 min). mdpi.com The radiosynthesis of [¹¹C]DTG has been accomplished using [¹¹C]cyanogen bromide as the labeling agent. This reactive precursor is reacted with o-toluidine to form the radiolabeled guanidine.

While the direct radiolabeling of guanidine scaffolds with carbon-11 can be challenging, automated methods have been developed for the synthesis of [¹¹C]guanidines for PET imaging. nih.gov These methods often start with cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄, which are converted into more reactive labeling agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.com However, for the synthesis of a symmetrically substituted guanidine like DTG, a different approach is required. One such method involves the reaction of [¹¹C]cyanogen bromide with the corresponding amine precursor. researchgate.net

Table 1: Synthesis of Radiolabeled N,N'-Di-o-tolylguanidine Derivatives

Radiolabel Precursor Reagents and Conditions Product
Tritium (³H) 1,3-di(5-bromo-2-tolyl)guanidine Tritium gas, Palladium catalyst, Catalytic reduction 1,3-di(2-[5-³H]tolyl)guanidine ([³H]DTG)

Incorporation of Photoaffinity Labels

Photoaffinity labeling is a powerful technique to identify and characterize ligand-binding proteins. This method involves a ligand that incorporates a photoreactive group. Upon irradiation with light of a specific wavelength, this group forms a highly reactive intermediate that can covalently bind to the target protein. For N,N'-Di-o-tolylguanidine, photoaffinity labels have been developed to study its interaction with sigma receptors.

An example of a photoaffinity label derived from DTG is a tritiated azido-derivative, specifically 1-(4-azido-2-methyl[6-³H]phenyl)-3-(2-methyl[4,6-³H]phenyl)-guanidine ([³H]N₃DTG). researchgate.net The synthesis of this probe involves the introduction of an azide group onto one of the tolyl rings. The azide group, upon photolysis, generates a highly reactive nitrene intermediate that can form a covalent bond with nearby amino acid residues in the binding pocket of the sigma receptor. The tritium label allows for the detection and quantification of the covalently bound ligand. researchgate.net

Other commonly used photoaffinity labels that could be incorporated into the DTG scaffold include benzophenones and diazirines. mdpi.comnih.gov

Benzophenones are activated by UV light to form a triplet biradical that can abstract a hydrogen atom from a nearby amino acid residue, resulting in a covalent bond. mdpi.com

Diazirines are small, sterically unobtrusive groups that, upon photolysis, extrude nitrogen gas to generate a highly reactive carbene. wikipedia.orgnih.gov This carbene can insert into a variety of chemical bonds, making diazirines very efficient cross-linking agents. wikipedia.org

The general synthetic strategy for incorporating these labels would involve modifying one of the tolyl rings of DTG with the desired photoaffinity moiety, often through a linker to minimize disruption of the ligand's binding affinity.

Table 2: Photoaffinity Derivatives of N,N'-Di-o-tolylguanidine

Photoaffinity Group Derivative Name Precursors Key Reaction Step

Preparation of N,N'-Di-o-tolylguanidine Conjugates for Mechanistic Probes

To investigate the mechanisms of action and the biological interactions of N,N'-Di-o-tolylguanidine, it can be conjugated to various reporter molecules, such as biotin or fluorescent dyes. These conjugates serve as powerful probes in a variety of biochemical and cell-based assays.

Biotinylated Conjugates:

Biotin is a vitamin that forms a very strong and specific interaction with the proteins avidin (B1170675) and streptavidin. biosyn.com By conjugating DTG to biotin, a high-affinity probe can be created for use in affinity chromatography, immunoprecipitation, and other pull-down assays to isolate and identify its binding partners.

The synthesis of a biotinylated DTG conjugate typically involves the modification of one of the tolyl groups with a linker arm that terminates in a reactive functional group, such as a carboxylic acid or an amine. This functionalized DTG derivative can then be coupled to an activated biotin molecule, for example, an N-hydroxysuccinimide (NHS) ester of biotin. amazonaws.com The linker is important to provide sufficient distance between the DTG core and the bulky biotin moiety to avoid steric hindrance and preserve the binding affinity of DTG for its target. Polyethylene glycol (PEG) linkers are often used for this purpose. rsc.org

The synthesis of such conjugates can be performed in solution or on a solid phase. creative-peptides.com Solid-phase synthesis can simplify the purification of intermediates and the final product. creative-peptides.com

The general approach involves:

Synthesis of a DTG analogue with a functional group suitable for conjugation.

Activation of biotin with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form an active ester. creative-peptides.com

Reaction of the functionalized DTG with the activated biotin to form a stable amide bond.

These biotinylated probes can then be used to capture and identify proteins that interact with N,N'-Di-o-tolylguanidine in complex biological samples.

Table 3: N,N'-Di-o-tolylguanidine Conjugates as Mechanistic Probes

Conjugate Type Reporter Molecule Linker Type (Example) Synthetic Strategy Application

Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Characterization of N,n Di O Tolylguanidine Monohydrochloride

Solid-State Structural Elucidation

The arrangement of molecules in the solid state is fundamental to understanding a compound's physical properties. For an ionic compound like N,N'-Di-o-tolylguanidine monohydrochloride, this involves a detailed analysis of its crystal lattice, including the precise positioning of the guanidinium (B1211019) cation and the chloride anion, and the non-covalent interactions that govern their packing.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. However, as of this writing, a specific crystal structure for N,N'-Di-o-tolylguanidine monohydrochloride is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD). wustl.eduwikipedia.orgcam.ac.ukmaastrichtuniversity.nl

Despite the absence of a direct crystal structure for the hydrochloride salt, the structure can be inferred based on the known structure of the parent molecule, N,N'-Di-o-tolylguanidine, and the extensive crystallographic data available for other guanidinium salts. Upon protonation to form the monohydrochloride, the central guanidine (B92328) group becomes a guanidinium cation. This cation is characterized by:

Planarity: The central carbon and three nitrogen atoms (CN3) of the guanidinium moiety are planar.

Resonance Stabilization: The positive charge is delocalized across all three nitrogen atoms through resonance, resulting in three equivalent C-N bonds with lengths intermediate between a typical C-N single bond and a C=N double bond. This delocalization contributes significantly to the stability of the cation.

Hydrogen Bonding: The N-H protons of the guanidinium cation are strong hydrogen bond donors. In the crystal lattice, they would be expected to form robust hydrogen bonds with the chloride counter-ion (Cl⁻). These N-H···Cl interactions would be the primary force dictating the crystal packing arrangement.

The two o-tolyl groups attached to the nitrogen atoms add steric bulk and opportunities for weaker C-H···Cl or C-H···π interactions, further influencing the solid-state architecture. The orientation of these tolyl groups relative to the guanidinium plane would be a key conformational feature.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Guanidinium salts are excellent candidates for crystal engineering—the design and synthesis of crystalline solids with desired properties—due to the strong and directional nature of the hydrogen bonds they form.

For N,N'-Di-o-tolylguanidine monohydrochloride, polymorphism could arise from:

Different Hydrogen-Bonding Networks: The guanidinium cation and chloride anion could arrange into various supramolecular motifs (e.g., chains, layers, 3D networks) leading to different crystal packing.

Conformational Differences: The two o-tolyl rings can rotate around the C-N bonds, leading to different molecular conformations (conformational polymorphism) that could pack into distinct crystal lattices.

By controlling crystallization conditions (e.g., solvent, temperature, pressure), it may be possible to isolate different polymorphs of this salt, each with unique structural and physical characteristics.

Solution-State Conformational Dynamics and Molecular Flexibility

In solution, molecules are not static but are subject to dynamic processes such as bond rotations and conformational changes. Spectroscopic techniques are essential for probing these dynamics.

NMR spectroscopy is a powerful tool for elucidating molecular structure and dynamics in solution. For N,N'-Di-o-tolylguanidine monohydrochloride, both ¹H and ¹³C NMR provide critical information. Upon protonation, the chemical environment of the nuclei changes compared to the free base. nih.gov

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the tolyl rings, the methyl (-CH₃) protons, and the N-H protons of the guanidinium group. The chemical shifts and coupling patterns of the aromatic protons can provide insight into the rotational freedom and preferred orientation of the tolyl rings. The N-H protons may appear as a broad signal due to chemical exchange with the solvent or quadrupolar effects from the nitrogen atoms.

¹³C NMR: The spectrum would show signals for the methyl carbons, the various aromatic carbons, and a key downfield signal for the central guanidinium carbon (C=N₃⁺). The chemical shift of this central carbon is particularly indicative of the delocalized electronic nature of the guanidinium cation.

Restricted rotation around the C–N bonds connecting the tolyl groups to the guanidinium core can lead to the existence of different conformers in solution. If the energy barrier to rotation is high enough, separate signals for each conformer might be observed on the NMR timescale, a phenomenon that can be studied using variable-temperature NMR experiments.

NucleusTypical Chemical Shift Range (ppm)Structural Information Provided
¹H (Aromatic)~7.0 - 7.5Electronic environment of the tolyl rings, potential for conformational isomers.
¹H (Methyl)~2.2 - 2.5Presence and environment of the methyl groups on the tolyl rings.
¹H (N-H)Variable, often broadConfirms the protonated state of the guanidinium group; broadening indicates exchange.
¹³C (Guanidinium C)~155 - 165Characteristic of the electron-deficient central carbon in the resonance-stabilized cation.
¹³C (Aromatic)~120 - 145Provides a map of the carbon framework of the tolyl substituents.
¹³C (Methyl)~17 - 20Confirms the presence of the methyl groups.

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups. For N,N'-Di-o-tolylguanidine monohydrochloride, key vibrational bands arise from the guanidinium core and the tolyl substituents.

The protonated guanidinium group gives rise to strong and characteristic vibrations. A key band, often observed around 1600-1670 cm⁻¹, is due to a degenerate mode involving the C-N₃ antisymmetric stretching and NH₂ scissoring vibrations. researchgate.netacs.org This band is a hallmark of the planar, resonance-stabilized guanidinium cation. Other important vibrations include N-H stretching, which appears as broad bands typically above 3000 cm⁻¹, and various N-H bending modes.

Frequency Range (cm⁻¹)Vibrational Mode AssignmentSpectroscopic Technique
3100 - 3400N-H Stretching (asymmetric and symmetric)IR, Raman
3000 - 3100Aromatic C-H StretchingIR, Raman
2850 - 3000Methyl C-H StretchingIR, Raman
~1600 - 1670C-N₃ Antisymmetric Stretch / NH₂ ScissoringIR (strong), Raman
~1580Aromatic C=C StretchingIR, Raman
~1100 - 1200C-N StretchingIR, Raman

Note: These are general assignments; exact peak positions can be influenced by hydrogen bonding and the solid-state environment. nist.govnist.gov

Protonation State and Acid-Base Equilibria of the Guanidinium Moiety

The guanidine functional group is one of the strongest organic bases in chemistry. This high basicity is a direct consequence of the exceptional stability of its conjugate acid, the guanidinium cation. When N,N'-Di-o-tolylguanidine reacts with hydrochloric acid, a proton transfer occurs, establishing an acid-base equilibrium that lies overwhelmingly in favor of the products:

N,N'-Di-o-tolylguanidine + HCl ⇌ [N,N'-Di-o-tolylguanidinium]⁺ + Cl⁻

The strength of a base is quantified by the pKa of its conjugate acid. The predicted pKa for N,N'-Di-o-tolylguanidine is approximately 10.32. chemicalbook.comchemicalbook.com This high value signifies that it is a strong base and will be predominantly in its protonated (guanidinium) form in any solution with a pH below ~10.

The stability of the guanidinium cation arises from the delocalization of the positive charge over the central carbon and three nitrogen atoms via resonance. This distribution of charge means that no single atom bears the full positive charge, making the cation highly stable and, consequently, making the parent guanidine a very strong proton acceptor. This fundamental acid-base property is central to the chemistry of N,N'-Di-o-tolylguanidine monohydrochloride, ensuring its existence as an ionic salt composed of a stable organic cation and a chloride anion.

Spectroscopic Probes of Protonation in Various Media

The protonation and deprotonation of N,N'-Di-o-tolylguanidine can be monitored using various spectroscopic techniques. These methods are sensitive to the changes in the electronic and vibrational states of the molecule upon the addition or removal of a proton.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of N,N'-Di-o-tolylguanidine is influenced by its protonation state. The neutral form and the protonated guanidinium ion exhibit distinct absorption maxima (λmax). This difference allows for the monitoring of the protonation equilibrium. In a typical UV-Vis titration, the absorbance at a specific wavelength is measured as a function of pH. The resulting data can be used to determine the pKa of the compound. For aryl guanidines, a smooth transition from the protonated to the neutral form is observed in the UV-Vis spectrum as the pH is varied. For instance, studies on similar aryl guanidines have shown that the protonated form may have a λmax around 298 nm at acidic pH, which shifts to approximately 364 nm for the neutral form at alkaline pH. This significant shift provides a clear indication of the change in protonation state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the protonation of molecules in solution. The chemical shifts of nuclei, particularly those close to the site of protonation, are sensitive to the electronic environment. In the case of N,N'-Di-o-tolylguanidine, the chemical shifts of the protons on the tolyl groups and the N-H protons of the guanidinium group will change as the molecule is deprotonated. By monitoring these chemical shift changes as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point of this curve. For example, in ¹H NMR, the protons on the aromatic rings and the methyl groups will experience a change in their chemical environment upon protonation of the guanidine moiety, leading to a shift in their resonance frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of a molecule. The protonation of the guanidine group in N,N'-Di-o-tolylguanidine leads to changes in the bond strengths and angles within the molecule, which are reflected in the FTIR spectrum. The stretching and bending vibrations of the N-H and C-N bonds are particularly sensitive to protonation. For instance, polymeric guanidine derivatives show characteristic bands for =N-H stretching around 3200 cm⁻¹ and N-H bending around 1635 cm⁻¹. Upon formation of the guanidinium salt, the symmetry of the CN₃ group changes, leading to shifts in the C-N stretching frequencies. A comparative analysis of the FTIR spectra of N,N'-Di-o-tolylguanidine and its monohydrochloride salt would reveal these characteristic changes, confirming the protonation state. Specifically, the appearance of new bands or shifts in existing bands in the region of 3400-3000 cm⁻¹ (N-H stretching) and 1700-1500 cm⁻¹ (C=N stretching and N-H bending) would be indicative of protonation.

pKa Determination and Environmental Influences

The pKa is a quantitative measure of the strength of an acid in solution. For a base like N,N'-Di-o-tolylguanidine, the pKa refers to the acidity of its conjugate acid, the di-o-tolylguanidinium ion. The guanidine group is one of the strongest organic bases due to the resonance stabilization of the protonated guanidinium cation. The reported pKa for the parent compound, 1,3-di-o-tolylguanidine, is approximately 10.67 in aqueous solution. This high pKa value indicates that it exists predominantly in its protonated form at physiological pH.

The determination of the pKa of N,N'-Di-o-tolylguanidine can be achieved through various experimental methods, with potentiometric and spectrophotometric titrations being the most common.

Potentiometric Titration: This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH with an electrode. The pKa is determined from the midpoint of the titration curve where the concentrations of the protonated and deprotonated species are equal.

Spectrophotometric Titration: As mentioned earlier, changes in the UV-Vis absorbance with pH can be used to determine the pKa. This method is particularly useful for compounds that are not sufficiently soluble for potentiometric titration or for high-throughput screening.

The pKa of N,N'-Di-o-tolylguanidine is not a constant value but is influenced by several environmental factors:

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly affect the pKa. In general, polar protic solvents like water can stabilize both the protonated and deprotonated forms through hydrogen bonding, influencing the equilibrium. In aprotic solvents, the basicity of guanidines can be significantly enhanced. For example, the pKa of guanidine derivatives can vary substantially between water, methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). The pKa of a base generally decreases in the presence of alcohols like methanol. A summary of the pKa values for a related compound, tetramethylguanidine (TMG), in different solvents illustrates this effect.

Interactive Data Table: pKa of Tetramethylguanidine (TMG) in Various Solvents

SolventpKa
Water13.60
Acetonitrile (MeCN)23.30
Dimethyl sulfoxide (DMSO)13.2
Tetrahydrofuran (THF)15.5

This table demonstrates the significant influence of the solvent on the basicity of a guanidine derivative. It is expected that N,N'-Di-o-tolylguanidine would exhibit a similar trend.

Temperature Effects: The dissociation of an acid is a thermodynamic process, and therefore, the pKa is temperature-dependent. The relationship between pKa and temperature is described by the van 't Hoff equation. For most amines and other basic compounds, the pKa decreases as the temperature increases. This is because the dissociation of the protonated form is typically an endothermic process. Studies on other basic drugs have shown a decrease of approximately one pKa unit when the temperature is increased from 0 to 37 °C.

Interactive Data Table: Hypothetical Temperature Dependence of N,N'-Di-o-tolylguanidine pKa

Temperature (°C)Estimated pKa
1011.0
2510.67
3710.4
5010.1

This table provides a hypothetical illustration of how the pKa of N,N'-Di-o-tolylguanidine might decrease with increasing temperature, based on general trends observed for similar basic compounds.

Theoretical and Computational Investigations of N,n Di O Tolylguanidine Monohydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of N,N'-Di-o-tolylguanidine monohydrochloride. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other related properties of the molecule.

The electronic structure of the protonated N,N'-Di-o-tolylguanidinium cation is central to its chemical behavior. The positive charge is not localized on a single atom but is delocalized across the guanidinium (B1211019) group's three nitrogen atoms and the central carbon atom due to resonance. This delocalization is a key factor in the stability of the cation.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For the N,N'-Di-o-tolylguanidinium cation, the MEP would show a region of high positive potential (typically colored blue) centered on the guanidinium group, indicating its electrophilic nature. The tolyl groups, being less polar, would exhibit a more neutral potential (green), with potentially slightly negative regions (yellow to red) associated with the pi-systems of the aromatic rings. This information is crucial for understanding non-covalent interactions.

Atom/GroupHypothetical Partial Charge (a.u.)
Guanidinium Central Carbon+0.45
Guanidinium Nitrogen Atoms (average)-0.70
Guanidinium Hydrogen Atoms (average)+0.40
Tolyl Group Carbons (average)-0.10 to +0.15
Tolyl Group Hydrogens (average)+0.12

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for validation and interpretation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. For N,N'-Di-o-tolylguanidine monohydrochloride, characteristic vibrational modes would include N-H stretching frequencies in the guanidinium group (typically around 3300-3500 cm⁻¹), C=N stretching modes (around 1600-1680 cm⁻¹), and aromatic C-C stretching and C-H bending modes. The calculated spectrum can aid in the assignment of peaks in experimental IR and Raman spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, one can obtain theoretical ¹H and ¹³C NMR spectra. These predictions are highly sensitive to the molecular geometry and conformation. For N,N'-Di-o-tolylguanidine monohydrochloride, calculations would predict distinct signals for the protons and carbons of the tolyl groups and the guanidinium moiety.

Spectroscopic PropertyPredicted Range/ValueAssociated Molecular Motion/Feature
IR N-H Stretch3300 - 3500 cm⁻¹Stretching of N-H bonds in the guanidinium group
IR C=N Stretch1600 - 1680 cm⁻¹Stretching of the delocalized C-N bonds in the guanidinium core
¹H NMR (Guanidinium N-H)δ 7.0 - 9.0 ppmProtons attached to the nitrogen atoms
¹³C NMR (Guanidinium C)δ 155 - 165 ppmCentral carbon of the guanidinium group

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions, providing insights that can lead to the optimization of synthetic routes. For the synthesis of N,N'-Di-o-tolylguanidine, computational studies could model the reaction between o-toluidine (B26562) and a suitable guanidinylating agent. By calculating the energies of reactants, transition states, and products, the reaction barrier (activation energy) can be determined. This information can help in selecting optimal reaction conditions, such as temperature and catalyst, to improve yield and reduce byproducts.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvation, and intermolecular interactions.

The N,N'-Di-o-tolylguanidinium cation possesses conformational flexibility, primarily due to the rotation around the C-N bonds connecting the tolyl groups to the guanidinium core. MD simulations can be used to explore the potential energy surface and identify the most stable conformations in a given solvent. The orientation of the tolyl groups relative to the guanidinium plane will be influenced by steric hindrance and interactions with the solvent. It is expected that the tolyl groups will adopt a staggered conformation to minimize steric clash.

MD simulations are particularly well-suited for studying the interactions between a solute and its environment. For N,N'-Di-o-tolylguanidine monohydrochloride in an aqueous solution, simulations would reveal the structure of the hydration shell around the cation. Water molecules are expected to form hydrogen bonds with the N-H groups of the guanidinium moiety. The simulations can also provide insights into the pairing between the N,N'-Di-o-tolylguanidinium cation and the chloride counterion. Studies on similar guanidinium salts have shown that both contact ion pairs and solvent-separated ion pairs can exist in solution. The balance between these is influenced by the concentration and the nature of the solvent. The hydrophobic tolyl groups will also influence the local water structure, potentially leading to hydrophobic hydration phenomena.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

The exploration of the biological activity of N,N'-Di-o-tolylguanidine (DTG) and its analogs has been significantly advanced through the use of computational methods. These in silico techniques provide a theoretical framework for understanding how the chemical structure of a molecule influences its biological activity, a concept known as the structure-activity relationship (SAR). By predicting the activity of novel compounds before they are synthesized, these methods can streamline the drug discovery process, saving both time and resources. The primary computational approaches employed in the SAR prediction of compounds like N,N'-Di-o-tolylguanidine monohydrochloride include Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-target docking simulations.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of N,N'-Di-o-tolylguanidine analogs, a QSAR model would correlate descriptors of their molecular structures with their binding affinities for a particular biological target, such as the sigma receptor.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For N,N'-Di-o-tolylguanidine and its congeners, this would involve their measured affinities for the sigma receptor. nih.gov Next, a variety of molecular descriptors are calculated for each compound. These descriptors can be broadly categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric and electronic properties.

Once the descriptors are calculated, a mathematical model is generated to correlate these descriptors with the observed biological activity. This is often achieved through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks (ANN). wu.ac.th A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized analogs of N,N'-Di-o-tolylguanidine.

For instance, a hypothetical QSAR model for sigma receptor ligands might reveal that specific steric and electronic features are crucial for high-affinity binding. A study on a diverse set of sigma 1 receptor antagonists led to the development of a highly predictive 3D-QSAR model, which could be instrumental in the virtual screening of new potential ligands. researchgate.net Such models are invaluable for guiding the design of more potent and selective compounds.

Descriptor TypeExamplesRelevance to N,N'-Di-o-tolylguanidine SAR
1D DescriptorsMolecular Weight, Atom CountProvides a basic understanding of the overall size of the molecule.
2D DescriptorsTopological Polar Surface Area (TPSA), LogPRelates to the molecule's polarity and hydrophobicity, which are critical for receptor binding and pharmacokinetic properties. nih.gov
3D DescriptorsMolecular Volume, Dipole Moment, HOMO/LUMO energiesDescribes the three-dimensional shape and electronic properties that govern interactions with the receptor binding site.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. u-szeged.hu For N,N'-Di-o-tolylguanidine, which is known to be a sigma receptor agonist, docking studies can provide valuable insights into its binding mechanism at a molecular level. wikipedia.orgtargetmol.com

The process of ligand-target docking involves several stages. Initially, the three-dimensional structures of both the ligand (N,N'-Di-o-tolylguanidine monohydrochloride) and the target receptor (e.g., the sigma-1 receptor) are obtained, either from experimental data such as X-ray crystallography or through homology modeling. The ligand is then placed in the binding site of the receptor, and a scoring function is used to evaluate the "goodness of fit" for a multitude of possible binding poses.

The scoring function is a mathematical equation that estimates the binding affinity between the ligand and the receptor. It takes into account various non-covalent interactions, including:

Electrostatic interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and the receptor.

Van der Waals interactions: These are short-range attractive or repulsive forces between atoms.

Hydrogen bonds: These are specific electrostatic interactions involving a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic interactions: These describe the tendency of nonpolar groups to cluster together in an aqueous environment.

By analyzing the top-ranked docking poses, researchers can identify the key amino acid residues in the receptor's binding pocket that interact with the ligand. This information is crucial for understanding the molecular basis of the ligand's activity and for designing new molecules with improved binding characteristics. For example, docking studies of N,N'-di-o-tolylguanidine analogues at the sigma receptor have revealed that hydrophobic substituents are generally preferred over hydrophilic ones, and electroneutral substituents are favored over strongly electron-donating or withdrawing groups. nih.gov

Interaction TypeDescriptionPotential Role in N,N'-Di-o-tolylguanidine Binding to Sigma Receptor
Electrostatic InteractionsInteractions between charged or polar groups.The protonated guanidinium group of the monohydrochloride form can form strong electrostatic interactions with negatively charged residues in the binding pocket.
Van der Waals InteractionsShort-range attractive/repulsive forces.The tolyl groups can engage in van der Waals interactions with nonpolar residues, contributing to the overall binding affinity.
Hydrogen BondingSpecific electrostatic interactions involving hydrogen.The guanidinium group is a potent hydrogen bond donor and can form multiple hydrogen bonds with acceptor groups on the receptor.
Hydrophobic InteractionsTendency of nonpolar groups to cluster.The aromatic tolyl rings can participate in hydrophobic interactions with nonpolar pockets within the sigma receptor binding site. nih.gov

Computational Studies of Intermolecular Interactions

The solid-state properties of a chemical compound, such as its crystal structure and stability, are governed by the network of intermolecular interactions between its constituent molecules. Computational methods can be employed to investigate these interactions in detail, providing a molecular-level understanding of the crystal packing of N,N'-Di-o-tolylguanidine monohydrochloride.

One powerful technique for analyzing intermolecular interactions in a crystal is Hirshfeld surface analysis . nih.gov This method partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is a three-dimensional surface around a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify and characterize different types of intermolecular interactions. For N,N'-Di-o-tolylguanidine monohydrochloride, this analysis would likely reveal a complex network of interactions, including:

N-H···Cl hydrogen bonds: The protonated guanidinium group would be expected to form strong hydrogen bonds with the chloride counter-ion.

C-H···π interactions: The hydrogen atoms on the tolyl groups could interact with the π-electron clouds of adjacent aromatic rings.

π-π stacking interactions: The aromatic tolyl rings could stack on top of each other, contributing to the stability of the crystal lattice.

The quantitative analysis of these interactions through Hirshfeld surface analysis provides valuable information about the forces that hold the crystal together. This understanding is not only of fundamental scientific interest but also has practical implications in areas such as polymorphism prediction and crystal engineering.

Mechanistic Investigations of N,n Di O Tolylguanidine Monohydrochloride in Interfacial and Molecular Recognition Processes

Ligand-Receptor Binding Mechanisms (non-clinical, non-efficacy)

N,N'-Di-o-tolylguanidine (DTG) is a well-characterized high-affinity sigma (σ) receptor ligand that has been instrumental in the pharmacological elucidation of these unique receptor proteins. Its binding mechanisms have been a subject of extensive research, providing foundational insights into the molecular interactions governing ligand recognition at both σ1 and σ2 receptor subtypes.

N,N'-Di-o-tolylguanidine is recognized as a non-selective ligand for the two main sigma receptor subtypes, σ1 and σ2, binding to both with high affinity. wikipedia.orgsigmaaldrich.com However, slight differences in affinity have been reported across various studies and experimental conditions. Radioligand binding assays have been crucial in quantifying these affinities.

One study reported inhibition constant (Ki) values of 69 nM for the σ1 receptor and 21 nM for the σ2 receptor, suggesting a modest preference for the σ2 subtype. medchemexpress.com Another report indicated that DTG binds to both σ1 and σ2 receptors with approximately equal affinity. wikipedia.org Historically, tritiated DTG ([³H]DTG) was established as a selective radioligand for labeling sigma-type receptors, demonstrating high affinity for a single population of binding sites in guinea pig brain membrane preparations. researchgate.net

The compound's utility in research is highlighted by its use in competitive binding assays to determine the affinities of other compounds. nih.gov For instance, in σ2 receptor binding assays, [³H]DTG is often used in the presence of a masking compound, such as (+)-pentazocine, to block binding to σ1 sites, thereby isolating its interaction with the σ2 subtype. sigmaaldrich.comupenn.edumdpi.com This methodological approach underscores the compound's significant affinity for both receptor subtypes.

Interactive Table: Binding Affinity of N,N'-Di-o-tolylguanidine for Sigma Receptors

Receptor SubtypeReported Ki Value (nM)Source(s)
σ169 medchemexpress.com
σ1~Equal affinity to σ2 wikipedia.org
σ135.5 mdpi.com
σ221 medchemexpress.comnih.gov
σ2~Equal affinity to σ1 wikipedia.org
σ239.9 mdpi.com

The molecular basis for DTG's interaction with sigma receptors has been progressively illuminated, particularly with the identification of the genes encoding these proteins. The σ2 receptor was identified as Transmembrane Protein 97 (TMEM97). nih.govnih.gov Studies have confirmed that TMEM97 possesses the full suite of molecular properties that define the σ2 receptor, and its expression is necessary for σ2 binding activity. nih.gov

Research aimed at delineating the binding properties of ligands at the σ2R/TMEM97 has led to the concept of a "DTG binding site". upenn.edumdpi.com This specific site is considered crucial for the primary interaction and binding to the receptor. Further investigations using structural fragments of more complex ligands have suggested the presence of a secondary binding site, which, when occupied, contributes to higher affinity and selectivity for the σ2R/TMEM97 over the σ1R. mdpi.com Mutagenesis studies have identified specific amino acid residues, namely Asp29 and Asp56, as essential for ligand recognition within the σ2 receptor (TMEM97). nih.gov

For the σ1 receptor, it is understood that a nitrogen atom, likely in a protonated form, is a key pharmacophoric element for high-affinity binding, a feature present in the guanidinium (B1211019) group of DTG. sigmaaldrich.com The publication of agonist and antagonist-bound crystal structures of the σ1 receptor has significantly advanced the potential for receptor-based drug design and understanding ligand interactions at an atomic level. nih.gov

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its primary ligands. frontiersin.orgrsc.org The concept of allosteric modulation of the σ1 receptor is well-established, with several compounds identified that can positively or negatively regulate the binding and/or activity of orthosteric ligands like (+)-pentazocine. frontiersin.orgnih.gov

While the literature describes various allosteric modulators for the σ1 receptor, such as phenytoin (B1677684) and SKF83959, there is no direct evidence to suggest that N,N'-Di-o-tolylguanidine itself functions as an allosteric modulator. frontiersin.orgnih.govsemanticscholar.org Instead, it is consistently characterized as a competitive ligand that binds to the orthosteric site. nih.gov The binding of DTG can, however, be influenced by the presence of allosteric modulators. Studies on allosteric modulation typically investigate how these modulators affect the binding of orthosteric radioligands, which could include [³H]DTG. The primary role of DTG in such studies is as a tool—a high-affinity orthosteric ligand—to probe the function of the receptor and the impact of potential allosteric modulators.

Biomembrane Interactions and Biophysical Effects

Beyond its direct interaction with receptor proteins, the physicochemical properties of N,N'-Di-o-tolylguanidine suggest potential interactions with biological membranes, which can influence its accessibility to membrane-embedded receptors like the sigma receptors.

Direct studies detailing the specific effects of N,N'-Di-o-tolylguanidine on the fluidity and stability of lipid monolayers are sparse. However, research on related guanidinium-containing compounds, such as the antimicrobial oligomer polyhexamethylene guanidine (B92328) (PHMG), provides valuable insights into the potential biophysical effects of the guanidinium group on lipid assemblies. nih.govrsc.orgresearchgate.net

The incorporation of molecules into a lipid bilayer can significantly alter its physical properties. For instance, some molecules can increase fluidity, leading to faster diffusion of lipid molecules, while others can decrease it. nih.govnih.gov Changes in lipid packing, curvature, and cholesterol content are all factors that affect the distribution and effect of molecules within a membrane. nih.gov Given the structure of DTG, which includes a cationic guanidinium core and two bulky tolyl groups, it is plausible that it could insert into the lipid bilayer. This insertion could disrupt the ordered packing of lipid acyl chains, thereby increasing membrane fluidity. Conversely, its rigid structure could also introduce packing defects that might alter membrane stability. However, without direct experimental evidence using DTG, these effects remain speculative, based on the behavior of structurally related compounds.

Membrane Partitioning and Permeation Mechanisms

However, the general behavior of molecules containing a guanidinium group can offer some theoretical insights. The guanidinium group is protonated at physiological pH, rendering it cationic. This positive charge generally disfavors passive diffusion across the hydrophobic lipid bilayer of cell membranes. Translocation of guanidinium-rich molecules across membranes is thought to involve the formation of ion pairs with negatively charged species on the cell surface, such as phospholipids (B1166683) or sulfates, which neutralizes the charge and facilitates partitioning into the lipid environment. This process is often dependent on membrane potential. For N,N'-Di-o-tolylguanidine, the presence of two lipophilic tolyl groups would be expected to influence its interaction with the lipid membrane, potentially increasing its affinity for the hydrophobic core compared to simpler guanidinium compounds. Nevertheless, without specific experimental data, any detailed mechanism for its partitioning and permeation remains speculative.

Interaction with Ion Channels (mechanistic focus)

Specific research has identified a direct interaction between N,N'-Di-o-tolylguanidine (DTG) and small conductance Ca2+-activated K+ (SK) channels. A study investigating the effects of sigma receptor ligands on the medium-duration afterhyperpolarization (mAHP) in midbrain dopaminergic neurons found that DTG inhibited the mAHP in a concentration-dependent manner. nih.gov This effect was not mediated by sigma-1 or sigma-2 receptors, as antagonists for these receptors did not block the inhibitory action of DTG. nih.gov

The mechanistic focus of the investigation turned to a direct channel interaction. This hypothesis was tested in HEK-293 cells transiently transfected with rSK2 or hSK3 channel subunits. The results demonstrated that DTG directly blocks the current flowing through both SK2 and SK3 channel subtypes. nih.gov The inhibition was found to have a mean half-maximal inhibitory concentration (IC50) of approximately 200 µM for both subtypes. nih.gov This direct channel blockade is a distinct pharmacological action of DTG, independent of its well-known activity at sigma receptors. Other sigma receptor ligands investigated in the same study showed minimal to no effect on SK channels, highlighting the specificity of this interaction to DTG among the tested compounds. nih.gov

Ion Channel SubtypeEffect of N,N'-Di-o-tolylguanidineIC50 (µM)
rSK2Inhibition~200
hSK3Inhibition~200

This table summarizes the direct inhibitory effect of N,N'-Di-o-tolylguanidine on small conductance Ca2+-activated K+ (SK) channel subtypes.

Intermolecular Association and Aggregation Phenomena

There is no specific information available in the scientific literature regarding the self-assembly characteristics or critical micelle concentration of N,N'-Di-o-tolylguanidine monohydrochloride in solution. While guanidine hydrochloride is known to be a strong chaotropic agent that can induce protein aggregation at high concentrations, the self-assembly properties of a substituted aromatic compound like N,N'-Di-o-tolylguanidine would be significantly influenced by its different chemical structure. nih.gov The presence of the aromatic tolyl groups could potentially lead to π-π stacking interactions, which might promote self-assembly under certain conditions, but this has not been experimentally verified.

Detailed studies focusing on the non-specific, non-clinical interactions of N,N'-Di-o-tolylguanidine monohydrochloride with macromolecules such as serum albumin are not present in the available literature. Generally, the binding of small molecules to macromolecules like albumin can involve a combination of specific high-affinity sites and non-specific low-affinity interactions. researchgate.net The latter are often characterized by a partition-like mechanism where the amount of bound ligand increases linearly with the free ligand concentration. researchgate.net Given the lipophilic nature of the tolyl groups in N,N'-Di-o-tolylguanidine, it could be hypothesized that it would exhibit some degree of non-specific binding to hydrophobic pockets on proteins, but without experimental data from techniques such as equilibrium dialysis, surface plasmon resonance, or isothermal titration calorimetry, the extent and nature of such interactions remain unknown.

Catalytic and Reagent Applications of N,n Di O Tolylguanidine Monohydrochloride in Organic Synthesis and Materials Science

Role as a Catalyst or Co-catalyst in Organic Transformations

The catalytic activity of N,N'-Di-o-tolylguanidine and its monohydrochloride salt stems from the basicity of the guanidine (B92328) group and the ability of the protonated form to act as a Brønsted acid. This dual nature allows it to participate in a variety of organic transformations.

Applications in Polymerization Processes

A significant industrial application of N,N'-Di-o-tolylguanidine (DOTG) is as a vulcanization accelerator in the rubber industry. Vulcanization is a chemical process for converting natural rubber and other polydienes into more durable materials by forming cross-links between polymer chains. DOTG functions as a medium-speed accelerator, often used as a secondary accelerator to boost the activity of primary accelerators like thiazoles and sulfenamides. This synergistic effect enhances the rate and efficiency of the vulcanization process. alfa-chemistry.comspecialchem.com

The use of DOTG provides good "scorch safety," meaning it allows for the safe processing of the rubber compound at elevated temperatures without premature vulcanization. It is particularly well-suited for the production of thick-walled rubber articles. The typical dosage of DOTG as a primary accelerator is in the range of 0.8-1.5 parts per hundred parts of rubber (phr), while as a secondary accelerator, it is used in smaller amounts, typically 0.1-0.5 phr. kerton-industry.com

Beyond rubber vulcanization, guanidine derivatives are also explored as catalysts in other polymerization reactions. For instance, certain guanidines have been investigated as catalysts for the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polyesters such as polylactic acid (PLA). rsc.orgmdpi.comnih.gov While specific studies focusing solely on N,N'-Di-o-tolylguanidine monohydrochloride in this context are not extensively documented, the general catalytic activity of guanidines in these polymerizations suggests a potential area of application. Guanidines can also act as curing agents or accelerators for epoxy resins, facilitating the cross-linking process to form rigid thermoset polymers. mdpi.orggoogle.comgoogle.comthreebond.co.jpresearchgate.net

Table 1: Applications of N,N'-Di-o-tolylguanidine in Polymerization Processes

Application AreaRole of N,N'-Di-o-tolylguanidineKey AdvantagesTypical Dosage (phr)
Rubber VulcanizationSecondary AcceleratorGood scorch safety, suitable for thick articles0.1 - 0.5
Rubber VulcanizationPrimary AcceleratorMedium-speed acceleration0.8 - 1.5
Epoxy Resin CuringCuring Agent/AcceleratorFacilitates cross-linkingVaries
Ring-Opening PolymerizationPotential Catalyst--

Organocatalysis and Mechanistic Studies

Guanidines and their protonated forms, guanidinium (B1211019) salts, are a well-established class of organocatalysts. thieme-connect.com The catalytic utility of guanidines has been systematically studied in various organic reactions. nih.govjst.go.jp Chiral guanidines, for instance, have been effectively used in both catalytic and stoichiometric asymmetric syntheses. nih.gov

Mechanistic studies have shown that guanidine-catalyzed reactions can proceed through different pathways. The free base can act as a strong Brønsted base to deprotonate a substrate, forming a reactive intermediate. The resulting guanidinium ion can then participate in the reaction by activating another substrate through hydrogen bonding. thieme-connect.com This bifunctional activation is a key feature of guanidine organocatalysis.

While specific mechanistic studies detailing the role of N,N'-Di-o-tolylguanidine monohydrochloride as an organocatalyst are limited, the general principles of guanidine catalysis are applicable. The protonated diarylguanidinium ion can act as a hydrogen-bond donor, activating electrophiles, while the neutral guanidine can act as a Brønsted base, activating nucleophiles. The steric bulk of the o-tolyl groups can also influence the stereochemical outcome of the catalyzed reactions.

Acid-Base Catalysis in Heterogeneous and Homogeneous Systems

The guanidinium ion of N,N'-Di-o-tolylguanidine monohydrochloride is a weak Brønsted acid and can be employed in acid-catalyzed reactions. Guanidinium salts have been utilized as catalysts in various transformations, including condensation reactions. nih.gov The catalytic activity is attributed to the ability of the guanidinium ion to donate a proton, thereby activating substrates.

Conversely, the neutral N,N'-Di-o-tolylguanidine is a strong organic base and can catalyze reactions that require a basic environment. Guanidines are known to catalyze a wide range of reactions through general base catalysis, including Michael additions, aza-Henry reactions, and aldol (B89426) condensations. researchgate.net

The versatility of guanidines allows for their use in both homogeneous and heterogeneous catalytic systems. Immobilizing guanidine catalysts on solid supports can facilitate catalyst recovery and reuse, which is advantageous for industrial applications. While specific examples for N,N'-Di-o-tolylguanidine are not abundant in the literature, the fundamental acid-base properties of the guanidine functional group are well-established and form the basis for its catalytic applications.

N,N'-Di-o-tolylguanidine as a Reagent in Synthetic Methodologies

In addition to its catalytic roles, N,N'-Di-o-tolylguanidine and its derivatives can also be used as reagents in various synthetic transformations.

Guanidination Reactions and Related Transformations

Guanidination reactions involve the introduction of a guanidinyl group onto a molecule, typically by reacting an amine with a guanidinylating agent. While N,N'-Di-o-tolylguanidine itself is a substituted guanidine, related guanidine derivatives can be synthesized from it or used in transguanidination reactions. The synthesis of substituted guanidines is an active area of research due to the prevalence of the guanidine moiety in biologically active molecules. thieme-connect.comjst.go.jprsc.orgbangor.ac.ukgoogle.com

Use in Functional Group Interconversions

The basic nature of N,N'-Di-o-tolylguanidine allows it to be used as a reagent to facilitate various functional group interconversions. For example, it can be used as a base to deprotonate alcohols, thiols, or other acidic protons, thereby generating nucleophiles for subsequent reactions. Functional group interconversion is a fundamental strategy in organic synthesis for accessing a wide variety of molecular architectures. rsc.orgnih.govrsc.orgnih.govnih.gov While not a direct participant in the final product, the guanidine acts as a crucial auxiliary to enable the desired transformation. The specific applications of N,N'-Di-o-tolylguanidine in this context are often part of a broader synthetic strategy where a strong, non-nucleophilic base is required.

Influence on Material Properties (non-commercial product focus)

Role in Rubber Vulcanization Processes (mechanistic aspect)

N,N'-Di-o-tolylguanidine (DOTG) functions as a medium-speed accelerator in the sulfur vulcanization of both natural and synthetic rubbers. raywaychem.comrichon-chem.comactmixchemicals.com While it can be used as a primary accelerator, its vulcanization process starts slowly, which allows for good operational safety and storage stability of the rubber compound. raywaychem.comactmixchemicals.com However, due to the slow vulcanization speed and the resulting vulcanizate's tendency toward poor heat aging, DOTG is more commonly employed as a secondary accelerator. raywaychem.comrichon-chem.com

The primary mechanistic role of DOTG, particularly as a secondary accelerator, is to activate more reactive primary accelerators, such as those from the thiazole (B1198619) and sulfenamide (B3320178) classes. richon-chem.comkerton-industry.comlusida.com Guanidines are alkaline accelerators, and this basicity is crucial to their function. richon-chem.comactmixchemicals.com The vulcanization mechanism is a complex series of chemical reactions involving sulfur, an accelerator system, and activators like zinc oxide and a fatty acid (e.g., stearic acid). lusida.comspecialchem.com

The general mechanism proceeds through the formation of an active accelerator-sulfur complex. In a system containing a primary accelerator like a thiazole, DOTG facilitates the decomposition of the primary accelerator and the formation of sulfurating agents. The proposed steps are:

Formation of an Activator Complex : Zinc oxide and stearic acid react to form zinc stearate, which acts as a soluble source of zinc.

Activation of Primary Accelerator : The primary accelerator (e.g., mercaptobenzothiazole - MBT) reacts with the zinc complex and sulfur.

Role of the Guanidine Activator : As a strong base, DOTG promotes the formation of the active sulfurating complex. It interacts with the primary accelerator-sulfur intermediates, facilitating the breakdown of the sulfur ring (typically S₈) and the generation of reactive polysulfidic species. nih.gov

Cross-link Formation : These active sulfurating species then react with the rubber polymer chains at the allylic positions (carbons adjacent to double bonds), leading to the formation of monosulfidic, disulfidic, and polysulfidic cross-links that create the final three-dimensional network structure of the vulcanized rubber. nih.gov

Interactions with Polymer Matrices

Beyond its well-established role in rubber vulcanization, N,N'-Di-o-tolylguanidine has been identified as an additive in other polymer systems, including high-density polyethylene-based materials. acs.orgnih.gov The interaction of such an additive with a polymer matrix is critical as it can significantly modify the material's processing and final properties. These interactions can be broadly categorized as physical or chemical.

Physical Interactions : In non-reactive polymer matrices, DOTG would act as a filler or plasticizer. The introduction of DOTG molecules into a polymer matrix, such as polyethylene, can disrupt the regular packing of polymer chains. This interference can affect the bulk properties of the material.

Interfacial Adhesion : The degree of interaction between the guanidine derivative and the polymer chains depends on their chemical compatibility. Weak van der Waals forces or hydrogen bonding between the amine groups of DOTG and potential functional groups on the polymer can lead to adhesion at the filler-matrix interface.

Modification of Thermal Properties : By occupying interstitial space between polymer chains, additives can increase the free volume, potentially lowering the glass transition temperature (Tg) if a plasticizing effect occurs. Conversely, strong interactions can restrict polymer chain mobility and increase the Tg.

Mechanical Property Alteration : The presence of finely dispersed additive particles can alter mechanical properties. Depending on the particle size, dispersion, and interfacial adhesion, additives can either reinforce the matrix or act as stress concentration points, potentially reducing toughness.

Chemical Interactions and Catalytic Roles : Guanidine derivatives have been investigated for more direct chemical interactions with polymer matrices, particularly in the context of polymer synthesis.

Catalysis of Polymerization : Guanidine-based complexes, particularly zinc bisguanidine compounds, have been developed as highly active and non-toxic catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. nih.gov These catalysts are effective in producing biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). In this role, the guanidine ligand structure is crucial for activating the monomer and facilitating the polymerization process, directly participating in the formation of the polymer matrix. nih.govresearchgate.net This demonstrates a fundamental chemical interaction where the guanidine compound dictates the synthesis and resulting molecular structure of the polymer.

The specific interactions of N,N'-Di-o-tolylguanidine monohydrochloride within various non-commercial polymer systems are a subject of ongoing research, with potential applications stemming from its chemical structure and reactivity.

Advanced Research Methodologies Utilizing N,n Di O Tolylguanidine Monohydrochloride

Radioligand Binding Assays for Receptor Characterization in Research Models

Radioligand binding assays are fundamental in receptor research, allowing for the quantification of receptor density (Bmax) and the affinity (Kd) of ligands for a specific receptor. nih.gov Tritiated N,N'-Di-o-tolylguanidine ([³H]DTG) is a widely used radioligand for labeling sigma receptors due to its high affinity and selectivity. wikipedia.orgnih.gov

The development of a robust radioligand binding assay is a multi-step process requiring careful optimization to ensure accuracy and reproducibility. The primary goal is to maximize the specific binding signal while minimizing non-specific binding (NSB). nih.gov

Key steps in the optimization of a [³H]DTG binding assay include:

Receptor Preparation : Assays typically utilize preparations containing the receptor of interest, such as cell membrane homogenates or tissue sections. nih.goveuropeanpharmaceuticalreview.com

Incubation Conditions : Establishing equilibrium is crucial. This involves determining the optimal incubation time and temperature. Lower concentrations of the radioligand generally require longer incubation periods to reach a steady state. nih.gov

Defining Non-Specific Binding : NSB is determined by adding a high concentration of an unlabeled competing ligand to a parallel set of experiments. This displaces the radioligand from the specific receptor sites, leaving only the portion that is bound to other components like the filter or lipids. Haloperidol is often used for this purpose in sigma receptor assays.

Separation of Bound and Unbound Ligand : The classic method for separation is rapid vacuum filtration through glass fiber filters. The receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through. nih.goveuropeanpharmaceuticalreview.com Subsequent washing steps are optimized to remove unbound ligand without causing significant dissociation of the receptor-ligand complex. europeanpharmaceuticalreview.com

Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting. nih.gov The data from saturation experiments, where increasing concentrations of [³H]DTG are used, are then analyzed using non-linear regression to calculate the Bmax and Kd values. nih.gov

A significant advancement in this field is the Scintillation Proximity Assay (SPA), a homogeneous assay format that does not require a physical separation step. europeanpharmaceuticalreview.comnih.gov In this method, receptor membranes are immobilized onto beads containing a scintillant. Only radioligands that are specifically bound to the receptor are close enough to the bead to stimulate light emission, making it a high-throughput compatible method. nih.gov

In vitro and ex vivo studies using tissue homogenates are essential for understanding the distribution and pharmacological properties of receptors in their native environment. mdpi.com Guinea pig brain membrane homogenates have been a common model for characterizing sigma receptor binding using [³H]DTG. nih.gov

In these studies, brain tissue is homogenized to prepare a membrane fraction rich in receptors. These membrane preparations are then used in binding assays as described above. For example, structure-activity relationship studies have utilized this model to evaluate the affinity of various synthesized analogues of DTG. nih.gov By performing competition binding assays, where a fixed concentration of [³H]DTG competes with varying concentrations of an unlabeled test compound, the inhibitory constant (Ki) of the test compound can be determined.

These experiments have been instrumental in:

Mapping Receptor Distribution : Determining the density of sigma receptors in different brain regions.

Pharmacological Profiling : Characterizing the affinity and selectivity of novel compounds for sigma receptors versus other targets, such as the phencyclidine (PCP) receptor. nih.gov

Structure-Activity Relationship (SAR) Studies : Elucidating how chemical modifications to the DTG structure affect its binding affinity. For instance, research has shown that replacing the aryl rings of DTG with saturated carbocycles like adamantyl can significantly increase affinity for the sigma receptor. nih.gov

Below is a table summarizing typical parameters and findings from such studies.

ParameterDescriptionTypical Value/Finding
Radioligand The tritiated form of the compound used to label the receptor.[³H]N,N'-Di-o-tolylguanidine
Tissue Source The biological material used to obtain receptor-rich membranes.Guinea Pig Brain Homogenates nih.gov
Assay Type The experimental design used to measure binding.Saturation or Competition Binding nih.gov
Kd (Dissociation Constant) A measure of the radioligand's affinity for the receptor.Varies by study
Bmax (Maximum Binding Capacity) A measure of the total receptor density in the tissue.Varies by study
Ki (Inhibitory Constant) A measure of an unlabeled drug's affinity for the receptor.Used to evaluate novel compounds researcher.life

Photoaffinity Labeling Techniques for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to covalently link a ligand to its receptor, facilitating target protein identification and isolation. nih.gov This method involves a photoprobe, which is a molecule that combines three key features: a pharmacophore for target recognition, a photoreactive group that forms a covalent bond upon light activation, and often an enrichment handle (like biotin) for subsequent purification. nih.gov

The photoreactive group, such as a benzophenone, aryl azide (B81097), or diazirine, is chemically inert in the dark but becomes highly reactive when exposed to light of a specific wavelength. nih.govmdpi.com This activation allows the probe to form a stable, covalent bond with amino acid residues at or near the binding site of the target protein. mdpi.com

While specific DTG-based photoaffinity probes are not extensively detailed in the provided context, the general workflow for using such a probe would be:

Incubation : The photoaffinity probe is incubated with a biological sample (e.g., cell lysate or membrane preparation) to allow for reversible binding to its target receptor.

Photolysis : The sample is irradiated with UV light, activating the photoreactive group and causing covalent cross-linking to the target protein.

Analysis and Identification : The covalently labeled protein can be identified through various methods. If the probe includes a reporter tag, it can be visualized by gel electrophoresis. For definitive identification, the labeled protein is often enriched, digested into peptides, and analyzed by mass spectrometry. nih.gov

This technique has been crucial in the direct identification of binding regions within receptors, such as the opioid receptor-like 1 receptor, and has been applied to the study of the sigma-1 receptor. amanote.com

Use in Chemical Biology Probes for Mechanistic Dissection

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. nih.govnih.gov N,N'-Di-o-tolylguanidine serves as a high-quality chemical probe for investigating the biological roles of sigma receptors. Its utility lies in its ability to selectively modulate the function of these receptors, allowing researchers to dissect their involvement in various cellular pathways and physiological processes. nih.gov

By applying DTG to cells or in vivo models, researchers can study the downstream consequences of sigma receptor activation. youtube.com This approach helps to elucidate the function of proteins that may be poorly understood. nih.gov For example, DTG has been used to explore the role of sigma receptors in neuronal excitability, particularly in modulating the activity of the N-methyl-d-aspartate (NMDA) receptor. Such studies have demonstrated that sigma-1 receptor agonists can potentiate NMDA receptor-mediated neuronal activity.

The use of DTG as a chemical probe allows for a concentration-dependent and reversible modulation of its target, offering advantages over genetic knockout techniques which result in a permanent loss of the protein. nih.gov This temporal control is critical for dissecting the intricate roles of sigma receptors in complex signaling networks.

Analytical Chemistry Method Development for Detection and Quantification

The ability to accurately detect and quantify N,N'-Di-o-tolylguanidine in biological matrices is essential for pharmacokinetic studies and human exposure assessment. A method for quantifying DTG in human urine has been developed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov

This analytical method involves several key steps:

Sample Preparation : Solid-phase extraction (SPE) is used to isolate the analyte from the complex urine matrix and concentrate it, thereby improving sensitivity. nih.gov

Chromatographic Separation : The extracted sample is injected into an HPLC system, which separates DTG from other components based on its physicochemical properties.

Mass Spectrometric Detection : The separated analyte is then introduced into a tandem mass spectrometer, which provides highly sensitive and selective detection based on the mass-to-charge ratio of the parent molecule and its characteristic fragment ions. Isotopic dilution, using a labeled internal standard like DPG-d10, is employed for accurate quantification. nih.gov

The validation of this method demonstrated its high sensitivity and precision for detecting DTG at parts-per-trillion levels. nih.gov

ParameterValue
Analytical Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) nih.gov
Biological Matrix Human Urine nih.gov
Method Limit of Detection (LOD) 0.002–0.02 ng/mL nih.gov
Method Limit of Quantification (LOQ) 0.005–0.05 ng/mL nih.gov
Recovery Rate 75.3–111% nih.gov
Intra-day Variation 0.47–3.90% nih.gov
Inter-day Variation 0.66–3.76% nih.gov

This validated analytical method provides a crucial tool for researchers studying human exposure to DTG, which is used as a rubber additive, and for preclinical studies investigating its metabolic fate. nih.gov

Future Research Directions and Unexplored Avenues in N,n Di O Tolylguanidine Monohydrochloride Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The current synthesis of N,N'-Di-o-tolylguanidine and its derivatives often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and environmentally friendly synthetic pathways. This aligns with the broader principles of green chemistry, which seek to minimize the environmental impact of chemical processes. researchgate.netnih.gov

Key areas for exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption. A one-pot microwave-assisted synthesis of substituted guanidine (B92328) derivatives using water as a solvent has been reported, offering a greener alternative to conventional heating methods. researchgate.net

Alternative Activating Reagents: Traditional methods for guanylation may use heavy-metal reagents like HgCl₂. Research into alternative, less toxic activating reagents, such as cyanuric chloride, has shown promise in eliminating heavy-metal waste without a significant loss of yield. organic-chemistry.org

Catalytic Approaches: The development of catalytic methods for guanidine synthesis, including the use of lanthanide amides or ytterbium triflate, can improve efficiency and reduce the need for stoichiometric reagents. organic-chemistry.org

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, or moving towards solvent-free conditions, is a critical aspect of sustainable synthesis. researchgate.netrsc.org

Table 1: Comparison of Synthetic Approaches for Guanidine Derivatives

Synthetic ApproachAdvantagesDisadvantagesSustainability Aspect
Traditional Methods Well-established protocolsUse of hazardous reagents (e.g., HgCl₂), generation of wasteLow
Microwave-Assisted Reduced reaction times, lower energy consumptionMay require specialized equipmentHigh
Alternative Activators Avoids toxic heavy metalsMay have different reactivity profilesHigh
Catalytic Methods High efficiency, reduced wasteCatalyst cost and recoveryMedium to High
Solvent-Free/Green Solvents Minimized solvent waste and toxicityMay require optimization for solubility and reactivityHigh

Advanced Computational Design of Analogues with Tuned Properties

Computational, or in silico, drug design has become an indispensable tool in modern medicinal chemistry. rsc.org For N,N'-Di-o-tolylguanidine, which is a known ligand for sigma receptors, computational modeling can accelerate the discovery of new analogues with enhanced affinity, selectivity, and desired pharmacological profiles. nih.govnih.gov

Future research in this area should focus on:

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution crystal structure of the target receptor, LBDD methods can be employed to build pharmacophore models and develop quantitative structure-activity relationships (QSAR). rsc.org

Structure-Based Drug Design (SBDD): Should a crystal structure of the target become available, SBDD can be used for more precise predictions of binding modes and affinities.

Virtual Screening: Large virtual libraries of N,N'-Di-o-tolylguanidine analogues can be screened computationally to identify promising candidates for synthesis and biological evaluation.

Predictive Modeling: Machine learning and other advanced computational techniques can be used to predict the properties of novel analogues, such as their binding affinity for different receptors. nih.govmdpi.com

Studies on related diarylguanidines have shown that substituents on the aryl rings and the guanidine nitrogen atoms can significantly influence receptor affinity and selectivity. nih.govnih.gov For example, introducing asymmetry or additional small substituents can tune the binding properties. nih.gov

Table 2: Key Parameters for Computational Design of N,N'-Di-o-tolylguanidine Analogues

ParameterInfluence on PropertiesComputational Approach
Aryl Ring Substituents Steric and electronic effects on receptor bindingQSAR, Pharmacophore modeling
Guanidine Nitrogen Substitution Can alter selectivity and affinityMolecular docking, Virtual screening
Conformational Flexibility Affects the ability to adopt an active conformationMolecular dynamics simulations
Physicochemical Properties Solubility, membrane permeabilityPredictive ADMET models

Exploration of Undiscovered Mechanistic Roles in Chemical and Biological Systems

The guanidine functional group is a key feature in a variety of biological molecules and organocatalysts due to its strong basicity and ability to form hydrogen bonds. rsc.org While the interaction of N,N'-Di-o-tolylguanidine with sigma receptors is known, its broader mechanistic roles in other chemical and biological systems remain largely unexplored.

Potential avenues for future investigation include:

Organocatalysis: Chiral guanidine derivatives have been shown to be effective catalysts in a range of asymmetric reactions. rsc.orgrsc.org Investigating the potential of N,N'-Di-o-tolylguanidine and its derivatives as catalysts in organic synthesis could unveil new applications.

Bifunctional Catalysis: The guanidinium (B1211019) cation, the protonated form of guanidine, can act as a bifunctional catalyst by activating both an electrophile and a nucleophile through hydrogen bonding. rsc.org Exploring this potential with N,N'-Di-o-tolylguanidine monohydrochloride could lead to the development of novel catalytic systems.

Interaction with Other Biomolecules: The guanidinium group is known to interact with negatively charged species such as carboxylates and phosphates. researchgate.net Research into the potential interactions of N,N'-Di-o-tolylguanidine with other biological targets beyond sigma receptors could reveal new pharmacological activities.

Unexplored Chemical Reactivity: The unique electronic properties of the guanidine moiety may allow for participation in novel chemical transformations that have yet to be discovered. nih.gov

Innovative Applications in Emerging Fields of Materials Science and Catalysis

The versatility of the guanidine functional group extends beyond biology and into the realms of materials science and catalysis. semanticscholar.org Future research could position N,N'-Di-o-tolylguanidine and its derivatives as valuable components in the development of new materials and catalytic systems.

Promising areas for research include:

Ligands for Metal Complexes: Guanidines are excellent N-donor ligands for a variety of transition metals. semanticscholar.orgnih.gov The resulting metal complexes can have interesting catalytic and material properties. The synthesis and characterization of metal complexes incorporating N,N'-Di-o-tolylguanidine as a ligand could lead to new catalysts for a range of organic transformations.

Polymer Science: Guanidine-containing molecules have been explored for their potential in the ring-opening polymerization of lactones and lactides. nih.gov Investigating the role of N,N'-Di-o-tolylguanidine as a catalyst or initiator in polymerization reactions could lead to the development of new polymers with unique properties.

Nanomaterials: The incorporation of guanidinium moieties onto the surface of nanomaterials can modify their properties and create new functionalities. mdpi.commdpi.com Exploring the use of N,N'-Di-o-tolylguanidine in the surface modification of nanoparticles could open up applications in areas such as drug delivery and catalysis.

CO₂ Capture: The basicity of guanidines makes them potential candidates for CO₂ capture technologies. Research into the ability of N,N'-Di-o-tolylguanidine and its derivatives to reversibly bind CO₂ could contribute to the development of new carbon capture and utilization strategies.

Table 3: Potential Applications of N,N'-Di-o-tolylguanidine in Materials Science and Catalysis

Application AreaPotential Role of N,N'-Di-o-tolylguanidineDesired Outcome
Homogeneous Catalysis Ligand for transition metal catalystsEnhanced catalytic activity and selectivity
Polymer Chemistry Catalyst or initiator for polymerizationNovel polymers with tailored properties
Nanomaterials Surface functionalization agentModified nanoparticle properties for specific applications
Carbon Capture Reversible binding of CO₂Efficient and cost-effective CO₂ capture

Q & A

Q. What are the optimal synthetic routes for N,N'-Di-o-tolylguanidine monohydrochloride, and how can reaction purity be maximized?

  • Methodological Answer : Synthesis typically involves condensation of o-toluidine derivatives with cyanamide or thiourea under acidic conditions. Purity optimization requires rigorous control of stoichiometry (e.g., 1:2 molar ratio of cyanamide to o-toluidine) and reaction temperature (80–100°C). Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) removes unreacted precursors . Final purity (>97%) should be confirmed by HPLC using a C18 column (4.6 × 250 mm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile:water (40:60), UV detection at 254 nm .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of N,N'-Di-o-tolylguanidine monohydrochloride?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR in D2 _2O or DMSO-d6_6 to confirm guanidine proton environments (δ 7.5–8.2 ppm for aromatic protons) and absence of impurities .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (method as above) to quantify purity. Retention time consistency across batches ensures reproducibility .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values (e.g., C: 62.1%, H: 5.8%, N: 14.5%, Cl: 8.2%) .

Advanced Research Questions

Q. How does the chemical stability of N,N'-Di-o-tolylguanidine monohydrochloride vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Stability studies should include accelerated degradation tests under varying temperatures (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (ICH Q1B guidelines). Analyze samples weekly via HPLC-MS to identify degradation products (e.g., hydrolyzed o-toluidine or guanidine derivatives). Store the compound in light-resistant, airtight containers at 4°C to minimize hydrolysis and photodegradation .

Q. What experimental approaches are suitable for studying the interaction of N,N'-Di-o-tolylguanidine monohydrochloride with biological macromolecules?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry with proteins/enzymes.
  • Circular Dichroism (CD) Spectroscopy : Monitor conformational changes in proteins upon ligand binding.
  • Molecular Dynamics Simulations : Use software like GROMACS to model guanidine-protein interactions, focusing on electrostatic and hydrophobic binding sites .

Q. How can researchers resolve discrepancies in reported biological activity data for N,N'-Di-o-tolylguanidine monohydrochloride across studies?

  • Methodological Answer :
  • Batch-to-Batch Consistency : Ensure purity ≥97% via HPLC and elemental analysis to exclude impurities as confounding factors .
  • Standardized Assay Conditions : Use uniform buffer systems (e.g., phosphate buffer, pH 7.4) and control temperature/humidity during bioassays.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, regression models) to reconcile data variations across studies, accounting for variables like solvent polarity and cell line specificity .

Q. What strategies exist for elucidating the catalytic mechanisms involving N,N'-Di-o-tolylguanidine monohydrochloride in organic synthesis?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • Density Functional Theory (DFT) : Model transition states and intermediates to propose mechanistic pathways (e.g., base-assisted proton transfer).
  • In Situ FTIR Spectroscopy : Track guanidine-mediated deprotonation events in real-time during reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.